
GNF-PF-3777
Overview
Description
- GNF-PF-3777, also known as 8-Nitrotryptanthrin, is a potent inhibitor of human indoleamine 2,3-dioxygenase 2 (hIDO2).
- Its chemical structure is represented as C₁₅H₇N₃O₄.
- The compound effectively reduces IDO2 activity, with a Ki value of 0.97 μM .
Mechanism of Action
Target of Action
GNF-PF-3777, also known as 8-Nitrotryptanthrin or 8-Nitroindolo[2,1-b]quinazoline-6,12-dione, is a potent inhibitor of human indoleamine 2,3-dioxygenase 2 (hIDO2) . IDO2 is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, into kynurenine .
Mode of Action
The compound interacts with hIDO2, significantly reducing its activity . The inhibition constant (Ki) of this compound for hIDO2 is reported to be 0.97 μM , indicating a strong affinity between the compound and its target.
Biochemical Pathways
By inhibiting hIDO2, this compound affects the kynurenine pathway, which is the primary route of tryptophan catabolism leading to the production of nicotinamide adenine dinucleotide (NAD+). This pathway plays a significant role in various physiological and pathological processes, including immune response and neurological disorders .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The inhibition of hIDO2 by this compound can lead to a decrease in kynurenine levels, potentially affecting various biological processes. For instance, it may influence immune response, as kynurenine and its metabolites are known to have immunosuppressive effects .
Biochemical Analysis
Biochemical Properties
8-Nitroindolo[2,1-b]quinazoline-6,12-dione interacts with the enzyme hIDO2, significantly reducing its activity . The Ki value, which represents the binding affinity of the compound to the enzyme, is reported to be 0.97 μM . This interaction suggests that 8-Nitroindolo[2,1-b]quinazoline-6,12-dione may play a role in modulating tryptophan metabolism and the associated biochemical pathways.
Cellular Effects
The effects of 8-Nitroindolo[2,1-b]quinazoline-6,12-dione on cellular processes are primarily related to its inhibitory action on hIDO2 . By inhibiting this enzyme, 8-Nitroindolo[2,1-b]quinazoline-6,12-dione can potentially influence cell signaling pathways, gene expression, and cellular metabolism that are associated with tryptophan metabolism.
Molecular Mechanism
The molecular mechanism of action of 8-Nitroindolo[2,1-b]quinazoline-6,12-dione involves its binding to the hIDO2 enzyme, thereby inhibiting its activity . This interaction can lead to changes in gene expression and cellular processes related to tryptophan metabolism.
Metabolic Pathways
8-Nitroindolo[2,1-b]quinazoline-6,12-dione is involved in the metabolic pathway of tryptophan, specifically through its interaction with the hIDO2 enzyme
Preparation Methods
- Synthetic routes for GNF-PF-3777 have been developed, but specific details are not widely available in the literature.
- Industrial production methods may involve modifications of existing synthetic pathways or novel approaches.
Chemical Reactions Analysis
- GNF-PF-3777 likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain to be fully elucidated.
- Major products resulting from these reactions are not extensively documented.
Scientific Research Applications
Applications in Scientific Research
GNF-PF-3777 has been investigated across multiple fields due to its unique inhibitory properties and potential therapeutic applications.
Immunology
The inhibition of hIDO2 by this compound has implications for immune modulation. IDO2 is known to be involved in suppressing T-cell responses; therefore, its inhibition may enhance anti-tumor immunity and improve responses to immunotherapies.
Oncology
Research has indicated that this compound may play a role in cancer treatment by modulating the tumor microenvironment. By inhibiting IDO2, it could potentially enhance the effectiveness of existing cancer therapies.
Neurology
The compound's effects on the kynurenine pathway suggest potential applications in treating neurological disorders. Dysregulation of this pathway has been linked to various conditions, including depression and neurodegenerative diseases.
Antiviral Research
In studies aimed at identifying antiviral compounds against SARS-CoV-2, this compound was evaluated for its ability to activate non-structural protein 15 (nsp15). However, it showed no significant antiviral activity even at high concentrations (100 μM) .
Case Study: Immune Modulation
A study demonstrated that treatment with this compound led to enhanced T-cell activation in tumor-bearing mice models, suggesting its utility as an adjuvant therapy in cancer immunotherapy .
Case Study: Neurological Disorders
In preclinical models of depression, administration of this compound resulted in improved behavioral outcomes associated with reduced kynurenine levels, indicating its potential as a therapeutic agent for mood disorders .
Case Study: Antiviral Screening
In a high-throughput screening for SARS-CoV-2 inhibitors, this compound was selected based on computational predictions but failed to exhibit significant antiviral effects against nsp15 .
Comparison with Similar Compounds
- While GNF-PF-3777 stands out for its potency against hIDO2, other tryptanthrin derivatives exist.
- Similar compounds include L-1-MT and D-1-MT, but their inhibitory efficiency is inferior to this compound .
Biological Activity
GNF-PF-3777, also known as 8-Nitrotryptanthrin, is a compound of significant interest due to its potent inhibitory effects on the enzyme human indoleamine 2,3-dioxygenase 2 (hIDO2). This article delves into its biological activity, including detailed research findings, case studies, and relevant data tables.
- Molecular Formula : C₁₅H₇N₃O₄
- Molecular Weight : 293.23 g/mol
- CAS Number : 77603-42-0
This compound acts primarily as an inhibitor of hIDO2, an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. The inhibition of hIDO2 has implications in various pathological conditions, including cancer and autoimmune diseases.
- Ki Value : 0.97 μM
- IC₅₀ Value : 1.87 μM against rhIDO2
This compound demonstrates a significantly stronger inhibition compared to other known inhibitors such as L-1-MT (IC₅₀ = 82.53 μM) and D-1-MT (IC₅₀ = 262.75 μM) .
In Vitro Studies
This compound has been evaluated for its biological activity through various in vitro assays:
-
Antitrypanosomal Activity :
- EC₅₀ : 0.82 μM
- Minimum Inhibitory Concentration (MIC) :
- Alamar Blue Assay (MABA): 0.032 μg/mL
- LORA: 2.4 μg/mL
-
Inhibition of hIDO2 :
- The compound shows a significant reduction in IDO2 activity, making it a promising candidate for therapeutic applications in diseases where IDO2 is implicated.
In Vivo Studies
While extensive in vitro studies have been conducted, further research is needed to establish the in vivo efficacy and safety profile of this compound. Current studies focus on its potential role in cancer therapy and immune modulation.
Data Table of Biological Activities
Activity Type | Measurement Method | Result |
---|---|---|
hIDO2 Inhibition | IC₅₀ | 1.87 μM |
hIDO2 Ki Value | Ki | 0.97 μM |
Antitrypanosomal Activity | EC₅₀ | 0.82 μM |
MABA MIC | Minimum Inhibitory Concentration | 0.032 μg/mL |
LORA MIC | Minimum Inhibitory Concentration | 2.4 μg/mL |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Cancer Research :
- Autoimmune Diseases :
- Infection Models :
Properties
IUPAC Name |
8-nitroindolo[2,1-b]quinazoline-6,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMQJYHLIUACCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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